molecular formula C13H13N5O2 B11848844 2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one CAS No. 161363-24-2

2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one

Cat. No.: B11848844
CAS No.: 161363-24-2
M. Wt: 271.27 g/mol
InChI Key: STQPWMSEOLADHB-UHFFFAOYSA-N
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Description

9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a hydroxyethyl group and a phenylamino group attached to the purine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylamino groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenylamino moiety.

Scientific Research Applications

9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound can be used in studies of enzyme interactions, particularly those involving purine metabolism.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylamino groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    Caffeine: A stimulant that contains a purine core with additional methyl groups.

Uniqueness

9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one is unique due to the presence of the hydroxyethyl and phenylamino groups, which are not found in the naturally occurring purine bases. These functional groups can impart distinct chemical and biological properties, making the compound valuable for specific research and industrial applications.

Properties

CAS No.

161363-24-2

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one

InChI

InChI=1S/C13H13N5O2/c19-7-6-18-8-14-10-11(18)16-13(17-12(10)20)15-9-4-2-1-3-5-9/h1-5,8,19H,6-7H2,(H2,15,16,17,20)

InChI Key

STQPWMSEOLADHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCO

Origin of Product

United States

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